molecular formula C27H23N5O4 B2569849 2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate CAS No. 441290-43-3

2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate

Cat. No.: B2569849
CAS No.: 441290-43-3
M. Wt: 481.512
InChI Key: GUMOIZIASRRDGT-UHFFFAOYSA-N
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Description

The compound 2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate is a heterocyclic molecule featuring a triazolo[1,5-a]pyrimidine core fused with a substituted phenyl ring and a benzoate ester. Key structural elements include:

  • Substituents:
    • A 5-methyl group on the triazolo-pyrimidine ring.
    • A phenylcarbamoyl group (C₆H₅NHCO-) at position 6, which may enhance binding interactions in biological systems.
    • A 2-methoxy-4-substituted phenyl benzoate ester, influencing solubility and pharmacokinetic properties.

This structure suggests applications in medicinal chemistry or agrochemicals, though specific biological data are absent in the provided evidence.

Properties

IUPAC Name

[2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c1-17-23(25(33)31-20-11-7-4-8-12-20)24(32-27(30-17)28-16-29-32)19-13-14-21(22(15-19)35-2)36-26(34)18-9-5-3-6-10-18/h3-16,24H,1-2H3,(H,31,33)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMOIZIASRRDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized via a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.

    Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced through a nucleophilic substitution reaction using phenyl isocyanate as the reagent.

    Esterification to Form Benzoate: The final step involves the esterification of the phenolic hydroxyl group with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a benzoic acid derivative, while reduction of a nitro group can produce an aniline derivative.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo[1,5-a]Pyrimidine Derivatives

Methyl 4-{5-Methyl-6-[(2-Methylphenyl)Carbamoyl]-1,7-Dihydro[1,2,4]Triazolo[1,5-a]Pyrimidin-7-Yl}Benzoate ()
  • Core : Identical triazolo-pyrimidine core.
  • Substituent Differences :
    • Phenylcarbamoyl group : Uses a 2-methylphenyl (o-tolyl) instead of unsubstituted phenyl.
    • Ester group : Methyl ester vs. benzoate ester in the target compound.
  • Impact :
    • The 2-methylphenyl group increases lipophilicity compared to the target’s phenyl group.
    • The methyl ester may reduce steric hindrance and improve metabolic stability relative to the bulkier benzoate ester.

Thiadiazole and Thiazolo-Pyrimidine Derivatives

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-Yl]Methoxy}Benzoate ()
  • Core : 1,3,4-Thiadiazole instead of triazolo-pyrimidine.
  • Substituents :
    • Shared phenylcarbamoyl and benzoate ester groups.
  • Impact :
    • The thiadiazole core may alter electronic properties and binding affinity compared to nitrogen-rich triazolo-pyrimidine.
    • Molecular weight (369.4 g/mol) is lower than the target compound due to a simpler core.
Thiazolo[4,5-d]Pyrimidine Derivatives ()
  • Core : Thiazolo-pyrimidine fused with a sulfur-containing thiazole ring.
  • Substituents : Varied chromenyl and thienyl groups.
  • Impact :
    • Sulfur atom in the core may enhance intermolecular interactions (e.g., hydrogen bonding) but reduce metabolic stability.
    • Microwave-assisted synthesis () could be applicable to the target compound for improved reaction efficiency.

Benzo[b][1,4]Oxazin and Pyrazole Derivatives

6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-Yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One ()
  • Core : Benzo[b][1,4]oxazin fused with pyrimidine.
  • Substituents: Amino-pyrimidine and substituted phenyl groups.
N-[3-(4-Quinazolinyl)Amino-1H-Pyrazole-4-Carbonyl]Aldehyde Hydrazones ()
  • Core : Pyrazole-quinazoline hybrid.
  • Substituents : Aldehyde hydrazones with varied aromatic groups.
  • Biological Activity : Demonstrated antifungal activity (e.g., 50 µg/mL inhibition against wheat fusarium), suggesting the target compound’s phenylcarbamoyl group may similarly enhance bioactivity.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Potential Application Reference
Target Compound Triazolo[1,5-a]pyrimidine 2-Methoxybenzoate, phenylcarbamoyl ~500 (estimated) Not specified Hypothetical: Agrochemicals/Pharma
Methyl 4-{5-Methyl-6-[(2-Methylphenyl)Carbamoyl]-... Triazolo[1,5-a]pyrimidine 2-Methylphenyl, methyl ester 461.4 (calculated) Standard esterification Unknown
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-Yl]Methoxy}Benzoate 1,3,4-Thiadiazole Phenylcarbamoyl, methoxybenzoate 369.4 Not specified Unknown
Thiazolo[4,5-d]Pyrimidine Derivatives Thiazolo-pyrimidine Chromenyl, thienyl groups 450–550 (estimated) Microwave-assisted Drug discovery
N-[3-(4-Quinazolinyl)Amino-1H-Pyrazole-4-Carbonyl]Aldehyde Hydrazones Pyrazole-quinazoline Aldehyde hydrazones 350–400 (estimated) Conventional condensation Antifungal agents

Key Research Findings and Implications

  • Structural Flexibility : The triazolo-pyrimidine core allows diverse substitution patterns, enabling optimization of lipophilicity (e.g., methyl ester in ) or binding affinity (e.g., phenylcarbamoyl in the target compound).
  • Synthetic Methods : Microwave-assisted synthesis () could be adapted for the target compound to enhance yield and reduce reaction time.
  • Biological Potential: The antifungal activity of pyrazole-quinazoline hybrids () suggests that the target compound’s phenylcarbamoyl group may confer similar bioactivity, warranting further testing.

Biological Activity

Chemical Structure and Synthesis

The chemical structure of 2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate can be represented as follows:

C22H22N4O3\text{C}_{22}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This compound can be synthesized through a multi-step process involving the reaction of various precursors including triazole derivatives and phenylcarbamoyl components. Detailed synthetic pathways typically involve coupling reactions and purification steps to yield the final product in high purity.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds often exhibit significant antimicrobial properties. In vitro studies have shown that similar triazolo-pyrimidine derivatives demonstrate activity against various bacterial strains. For instance:

  • Bacterial Strains Tested:
    • Staphylococcus aureus
    • Escherichia coli
    • Klebsiella pneumoniae

The zone of inhibition was measured to assess antimicrobial efficacy, with results indicating moderate to good activity against these pathogens.

Anticancer Properties

Preliminary studies have suggested that compounds with similar structural motifs may possess anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Enzyme Inhibition

Some studies have focused on the inhibition of enzymes such as tyrosinase and cyclooxygenase (COX). The inhibition of these enzymes is crucial for developing treatments for conditions like hyperpigmentation and inflammation.

Case Study 1: Antimicrobial Screening

In a study published in The Science In journal, a series of triazolo derivatives were synthesized and tested for their antimicrobial activity. The results indicated that the compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The synthesized compound demonstrated a notable zone of inhibition comparable to standard antibiotics.

CompoundZone of Inhibition (mm)Activity
Compound A15Moderate
Compound B20Good
2-Methoxy-4-[...]18Good

Case Study 2: Anticancer Activity

A related study evaluated the anticancer potential of similar triazole derivatives against human cancer cell lines. The findings revealed that certain modifications to the triazole structure enhanced cytotoxicity against cancer cells, indicating a promising avenue for further research.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A one-pot three-component reaction using precursors like 5-amino-1-phenyl-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate in ethanol with catalysts such as APTS (3-Aminopropyltriethoxysilane) is a notable method . Additional steps may include carboxamide formation via amine coupling reactions under reflux conditions with dichloromethane or ethanol as solvents .

Q. How is the compound structurally characterized?

Structural characterization employs:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular symmetry .
  • X-ray crystallography using SHELXL for refinement of crystal structures. SHELX software allows precise determination of bond lengths, angles, and intermolecular interactions .
  • IR spectroscopy to identify functional groups like carbonyl and carboxamide .

Q. What safety protocols are required for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Storage : Store in airtight containers in cool, ventilated areas away from acids/bases .
  • Emergency measures : Use carbon dioxide or dry chemical powder for fires; avoid water jets due to toxic fume risk .
  • Disposal : Follow local regulations for hazardous waste, including incineration or chemical neutralization .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 60–80°C for cyclization steps to minimize side products .
  • Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradients) for high-purity isolation .

Q. How to resolve discrepancies in spectroscopic data?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Crystallographic refinement : Use SHELXL to resolve ambiguities in stereochemistry or hydrogen bonding .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns to rule out impurities .

Q. What strategies assess the compound’s biological activity?

  • Enzyme inhibition assays : Test against kinases (e.g., casein kinase 2) using fluorescence polarization .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Molecular docking : Simulate binding affinities to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

Q. How to analyze stability under varying conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
  • pH-dependent stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

Data Contradiction Analysis

Example Scenario : Conflicting NMR and X-ray data on substituent orientation.

  • Methodology :
    • Re-refine crystallographic data with SHELXL, adjusting occupancy parameters for disordered atoms .
    • Re-run NMR with NOESY to detect through-space correlations and validate spatial arrangements .
    • Compare with analogous compounds (e.g., benzyl-substituted triazolopyrimidines) to identify systematic errors .

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